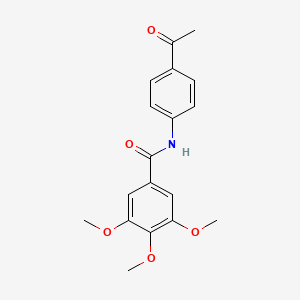![molecular formula C12H16N4O4 B14951737 (E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate](/img/structure/B14951737.png)
(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate is a complex organic compound belonging to the triazolium family This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, ethoxycarbonyl, and dimethyltriazolo
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate typically involves multi-step organic reactions. The process begins with the preparation of the triazolium core, followed by the introduction of ethoxy and ethoxycarbonyl groups. Common reagents used in these reactions include ethyl chloroformate, sodium ethoxide, and dimethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, van der Waals forces, and covalent bonding, depending on the target and the functional groups involved.
類似化合物との比較
Similar Compounds
Vanillin acetate: A compound with a similar ethoxy group but different core structure.
Atomoxetine related compound A: Shares some structural similarities but differs in functional groups and applications.
Tannic acid: Contains multiple hydroxyl groups and is used as an antioxidant.
Uniqueness
(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate stands out due to its unique triazolium core and the presence of multiple functional groups
特性
分子式 |
C12H16N4O4 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate |
InChI |
InChI=1S/C12H16N4O4/c1-5-19-11(17)9-7(3)13-16-10(12(18)20-6-2)8(4)14-15(9)16/h5-6H2,1-4H3 |
InChIキー |
FGRDGWFBGBCEJE-UHFFFAOYSA-N |
異性体SMILES |
CCO/C(=C/1\C(=N[N+]2=C(C(=NN12)C)C(=O)OCC)C)/[O-] |
正規SMILES |
CCOC(=C1C(=N[N+]2=C(C(=NN12)C)C(=O)OCC)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-propoxybenzamide](/img/structure/B14951665.png)
![Methyl 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14951677.png)
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)
![Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)

![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)




